molecular formula C17H18N6O B3122382 N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide CAS No. 303145-81-5

N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide

Cat. No.: B3122382
CAS No.: 303145-81-5
M. Wt: 322.4 g/mol
InChI Key: XVQVRIKHNXCNOZ-ACUJIFODSA-N
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Description

N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Antimicrobial Activity

Compounds structurally similar to N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide have shown significant biological and antimicrobial activities. A study synthesizing a series of triazolopyrimidine derivatives revealed their efficacy as antimicrobial agents. The compounds were evaluated against various bacterial and fungal species, showing moderate effects. This indicates the potential of this compound and related compounds in developing antimicrobial agents (Abdel‐Aziz et al., 2008).

Heterocyclic Synthesis

This compound and its derivatives are prominent in the synthesis of various heterocyclic compounds. These compounds, due to their structural complexity and biological activity, serve as key intermediates in the synthesis of pharmacologically active molecules. Studies have explored their use in synthesizing novel pyridine, pyrimidine, and triazole derivatives, indicating their versatility in drug development and chemical synthesis (Farghaly, 2008).

Antioxidant Properties

Some derivatives of this compound have shown promising antioxidant activities. This property is crucial as antioxidants are essential in combating oxidative stress-related diseases. A study synthesizing a range of triazolopyrimidine compounds, including analogs of this compound, found these compounds to possess significant antioxidant activities (Gilava et al., 2020).

Development of Polymer Carriers

The chemical structure of this compound and its derivatives can be leveraged in developing polymer carriers for active compounds such as anticancer drugs. These polymers can facilitate targeted and controlled drug delivery, which is a pivotal aspect of modern medicinal chemistry. Research in this area has focused on creating polymers that can effectively encapsulate and release drugs in a controlled manner, ensuring maximum efficacy and minimal side effects (Helaly et al., 2014).

Future Directions

: ChemicalBook - N’-[7-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE : ChemicalBook - Properties of N’-[7-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE : ChemicalBook - N’-[7-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE (Chinese)

Properties

IUPAC Name

N'-[7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22(2)12-19-16-20-17-18-11-10-14(23(17)21-16)7-4-13-5-8-15(24-3)9-6-13/h4-12H,1-3H3/b7-4-,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQVRIKHNXCNOZ-ACUJIFODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide
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N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide
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N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide
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N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide
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N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide
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N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.